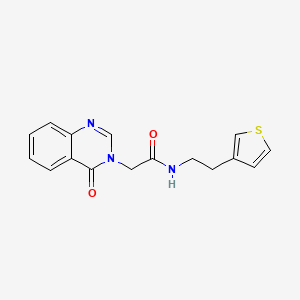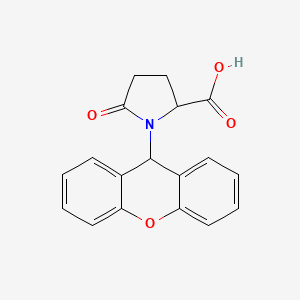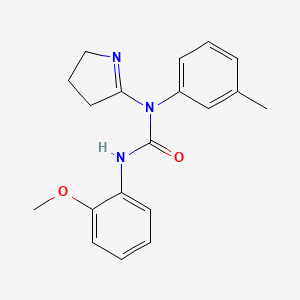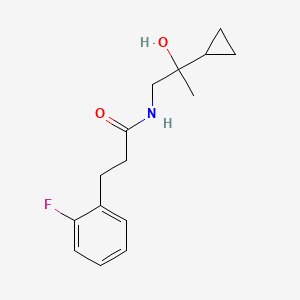
N-(2-cyclopropyl-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclopropyl-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide is a chemical compound that belongs to the class of drugs called fibromyalgia medications. This compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that is used to treat fibromyalgia, a chronic condition that causes widespread musculoskeletal pain, fatigue, and tenderness in localized areas.
Applications De Recherche Scientifique
Synthesis and Enzymatic Activity
The chemical compound N-(2-cyclopropyl-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide is involved in the synthesis of various analogues with potential therapeutic applications. For instance, its cyclopropene analogues have been synthesized to investigate their effects on dihydroceramide desaturase, an enzyme implicated in sphingolipid metabolism. Such studies aim to develop inhibitors that could potentially treat diseases related to sphingolipid dysregulation. A specific study described the synthesis of several analogues of N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide (GT11), highlighting modifications to improve enzymatic inhibition. These modifications included alterations in the cyclopropene ring, N-acyl chain length, and hydroxyl group positioning. The study found that GT11 and its analogues with N-hexanoyl and N-decanoyl moieties showed competitive inhibition against dihydroceramide desaturase, emphasizing the potential therapeutic relevance of these compounds (Triola et al., 2003).
Pharmacokinetics and Metabolism
Another aspect of research on similar fluorophenyl propanamides focuses on their pharmacokinetics and metabolism, particularly in the context of selective androgen receptor modulators (SARMs). These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. One study explored the pharmacokinetics and metabolism of S-1, a potent SARM, in rats to gather preclinical data. This study revealed insights into the compound's low clearance, moderate volume of distribution, and extensive metabolic profile, including the identification of phase I and phase II metabolites. Such research lays the groundwork for the development of novel therapeutic agents for androgen-dependent diseases by illuminating the pharmacokinetic characteristics and metabolic pathways of these compounds (Wu et al., 2006).
Potential Analgesic and Anti-inflammatory Agents
Research into this compound and its derivatives also extends to their potential as analgesic and anti-inflammatory agents. A notable study in this area focused on the design, synthesis, and biological evaluation of flurbiprofen amides. These compounds, by inhibiting fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2), showed promising dual-action potential for pain management. The study introduces a novel flurbiprofen analogue, highlighting its competitive and reversible inhibition of FAAH, substrate-selective COX inhibition, and effective pain relief in animal models. This dual mechanism of action represents a significant step forward in the search for new analgesics that can provide relief from chronic and neuropathic pain conditions without the side effects associated with traditional pain medication (Deplano et al., 2021).
Propriétés
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-15(19,12-7-8-12)10-17-14(18)9-6-11-4-2-3-5-13(11)16/h2-5,12,19H,6-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKMYFUPSLAZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1F)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2728913.png)

![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2728917.png)
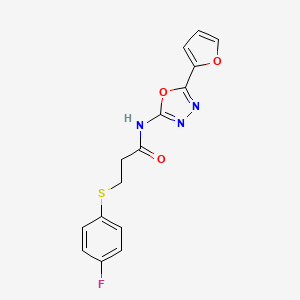
![5-bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2728920.png)
![3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2728921.png)
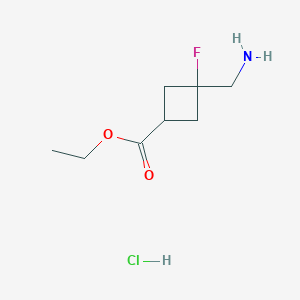
![ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2728923.png)
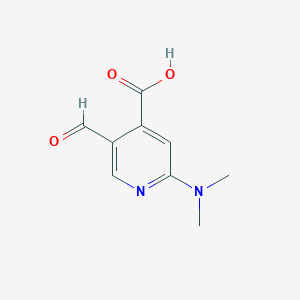
![Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate](/img/structure/B2728925.png)
![1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2728926.png)
